3-Cyano-D-Phenylalanine
Overview
Description
3-Cyano-D-Phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a cyano group (-CN) attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-D-Phenylalanine typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyanoacetylation techniques, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-D-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other functional groups.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Cyano-D-Phenylalanine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyano-D-Phenylalanine involves its incorporation into proteins via aminoacyl-tRNA synthetases, which catalyze the aminoacylation of amino acids with the cognate tRNA . This process is crucial for protein synthesis and can influence the structure and function of the resulting proteins. The cyano group can also interact with various molecular targets, potentially altering biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-Cyano-L-Phenylalanine: The L-isomer of 3-Cyano-D-Phenylalanine, which may exhibit different biological activities and properties.
4-Cyano-D-Phenylalanine: A structural isomer with the cyano group at the para position.
3-Cyano-L-Tyrosine: A similar compound with an additional hydroxyl group on the phenyl ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the position of the cyano group, which can influence its reactivity and interactions with biological molecules
Properties
IUPAC Name |
(2R)-2-amino-3-(3-cyanophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOMTMPTNZOJE-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313848 | |
Record name | 3-Cyano-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263396-43-6 | |
Record name | 3-Cyano-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263396-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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